molecular formula C20H21N3 B5636414 1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine CAS No. 57987-79-8

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine

Cat. No. B5636414
CAS RN: 57987-79-8
M. Wt: 303.4 g/mol
InChI Key: YPVCLPBGBXNBIS-UHFFFAOYSA-N
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Description

1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine is a compound of interest in the field of organic chemistry due to its potential applications in various areas, including heterocyclic synthesis and pharmaceutical research. Its structure is characterized by the presence of a piperazine ring and is known for participating in a variety of chemical reactions.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution to yield pyridine derivatives. Such reactions have been explored in the context of synthesizing compounds with a naphthyl moiety, which shares some structural similarities with the compound of interest (Hussein et al., 2009).

Molecular Structure Analysis

  • The molecular structure of related compounds, such as 2-chloro-3-amino-1,4-naphthoquinone derivatives, has been analyzed using techniques like ESI-MS, IR, and NMR spectroscopy. These studies provide insights into the electronic and steric effects of substituents on the piperazine ring (Verma & Singh, 2015).

Chemical Reactions and Properties

  • The compound 1-(2-naphthylmethyl)-4-(2-pyridinyl)piperazine and its derivatives can undergo various chemical reactions, such as carbonylation and dehydrogenation, particularly when catalyzed by metal complexes like rhodium (Ishii et al., 1997).

Physical Properties Analysis

  • The physical properties of similar compounds, like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine derivatives, have been explored, particularly in the context of their fluorescence and antimicrobial properties. These studies often focus on understanding the interaction of these compounds with various biological systems (Mahesh et al., 2004).

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-6-19-15-17(8-9-18(19)5-1)16-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVCLPBGBXNBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354154
Record name Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-

CAS RN

57987-79-8
Record name Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 7.0 g. of β-chloromethylnaphthalene, 6.56 g. of 2-pyridylpiperazine and 4.4 g. of sodium carbonate in 40 ml. of dimethylformamide is stirred on a steambath for 90 minutes. The reaction mixture is filtered and the filtrate stirred with ice water. The precipitate was filtered and recrystallized from isobutyl alcohol to yield 1-(β-napthylmethyl)-4-(2-pyridyl)piperazine having a melting point of 124°-126° C.
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